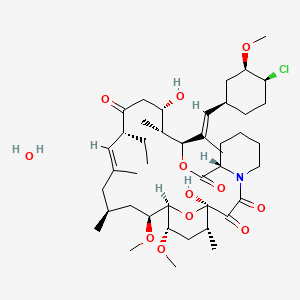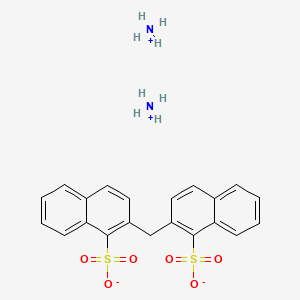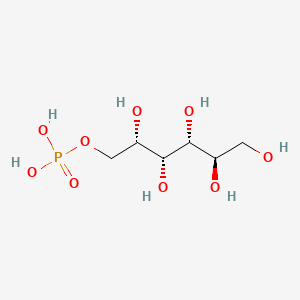
Cyclooctane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane-1,2,3,4-tetrol is a cycloalkane derivative with four hydroxyl groups attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctane-1,2,3,4-tetrol typically involves the hydroxylation of cyclooctane derivatives. One common method is the oxidation of cyclooctene using osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) to introduce hydroxyl groups at the desired positions . Another approach involves the use of potassium permanganate (KMnO₄) under acidic conditions to achieve similar results .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclooctane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cyclooctane-1,2,3,4-tetraone.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclooctane.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OsO₄, KMnO₄, and H₂O₂.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclooctane-1,2,3,4-tetraone.
Reduction: Cyclooctane.
Substitution: Various substituted cyclooctane derivatives depending on the reagents used.
Scientific Research Applications
Cyclooctane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclooctane-1,2,3,4-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: A smaller ring size with similar hydroxylation.
Cyclooctane-1,2-diol: Fewer hydroxyl groups, leading to different chemical properties.
Cyclooctane-1,2,3,4-tetraone: An oxidized form with ketone groups instead of hydroxyl groups.
Properties
CAS No. |
78430-43-0 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclooctane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2 |
InChI Key |
CYTKGVLSBVTIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C(C(C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



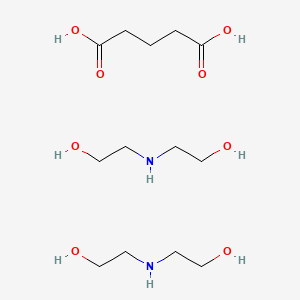
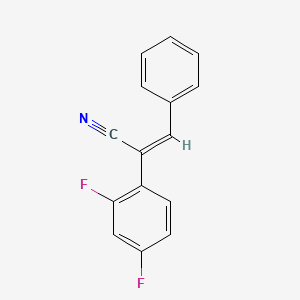


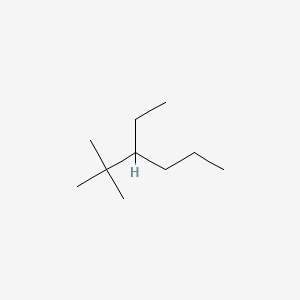
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)

